molecular formula C11H8Br2N2O B2565146 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 14132-98-0

4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B2565146
CAS No.: 14132-98-0
M. Wt: 344.006
InChI Key: ZCPAEHXABHSKCD-UHFFFAOYSA-N
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Description

4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone is an organic compound that belongs to the pyridazinone family This compound is characterized by the presence of two bromine atoms and a methylphenyl group attached to the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves the bromination of 2-(4-methylphenyl)-3(2H)-pyridazinone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 2-(4-methylphenyl)-3(2H)-pyridazinone.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Various substituted pyridazinones depending on the nucleophile used.

    Reduction: 2-(4-methylphenyl)-3(2H)-pyridazinone.

    Oxidation: 4,5-dibromo-2-(4-carboxyphenyl)-3(2H)-pyridazinone.

Scientific Research Applications

4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the pyridazinone ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-3(2H)-pyridazinone: Lacks the bromine atoms, which may result in different chemical reactivity and biological activity.

    4,5-dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and properties.

    4,5-dibromo-2-phenyl-3(2H)-pyridazinone: Similar structure but without the methyl group on the phenyl ring, affecting its chemical and biological behavior.

Uniqueness

4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone is unique due to the presence of both bromine atoms and the methylphenyl group, which confer distinct chemical properties and potential applications compared to its analogs. The bromine atoms enhance its reactivity in substitution reactions, while the methylphenyl group may influence its biological activity and binding interactions.

Properties

IUPAC Name

4,5-dibromo-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O/c1-7-2-4-8(5-3-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPAEHXABHSKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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